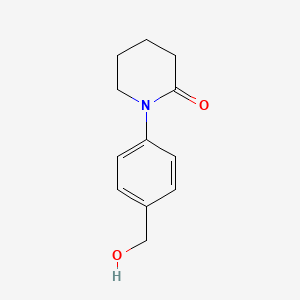![molecular formula C16H14N4OS B8451735 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine](/img/structure/B8451735.png)
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine
Descripción general
Descripción
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine is a complex organic compound that features a pyrimidine ring substituted with a methylthio group, a pyridine ring, and a benzenamine moiety
Métodos De Preparación
The synthesis of 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4-yl chloride with 2-hydroxypyridine, followed by the coupling of the resulting intermediate with 4-aminobenzene . The reaction conditions often require the use of bases such as sodium hydroxide and solvents like dimethylformamide (DMF) to facilitate the reactions .
Análisis De Reacciones Químicas
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes involved in cancer treatment.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can lead to the suppression of tumor growth.
Comparación Con Compuestos Similares
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine can be compared with other similar compounds, such as:
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound also features a pyridine and pyrimidine ring but differs in the substitution pattern and functional groups.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide: This compound contains a similar pyrimidine fragment but has different substituents on the benzene ring.
Propiedades
Fórmula molecular |
C16H14N4OS |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-[3-(2-methylsulfanylpyrimidin-4-yl)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C16H14N4OS/c1-22-16-19-10-8-14(20-16)13-3-2-9-18-15(13)21-12-6-4-11(17)5-7-12/h2-10H,17H2,1H3 |
Clave InChI |
WKYZHONWEKVPLB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8451725.png)
![isobutyl 6-bromo-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B8451743.png)


